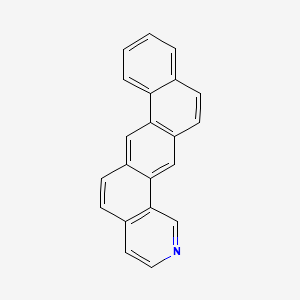
Phenanthro(3,2-h)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenanthro(3,2-h)isoquinoline is a heterocyclic aromatic compound with the molecular formula C21H13N. It is a member of the isoquinoline family, which consists of a benzene ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenanthro(3,2-h)isoquinoline can be synthesized through a multi-step process starting from 1,4-phenanthroquinone. The synthesis involves a Diels-Alder reaction, which is a cycloaddition reaction between a diene and a dienophile. The reaction conditions typically include heating the reactants in an inert atmosphere, such as argon, at elevated temperatures .
Industrial Production Methods
The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Phenanthro(3,2-h)isoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can yield partially hydrogenated isoquinolines .
Scientific Research Applications
Phenanthro(3,2-h)isoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications, including as an anticancer agent and in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of phenanthro(3,2-h)isoquinoline involves its interaction with specific molecular targets and pathways. It can bind to DNA and proteins, affecting their function and activity. The compound’s aromatic structure allows it to intercalate between DNA base pairs, disrupting the replication and transcription processes. Additionally, it can inhibit enzymes involved in critical cellular pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Phenanthro(3,2-h)isoquinoline is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include:
Phenanthro(2,3-h)isoquinoline: Another isoquinoline derivative with a slightly different fusion pattern of the benzene and pyridine rings.
Quinoline: A simpler structure with a single benzene ring fused to a pyridine ring.
Isoquinoline: Similar to quinoline but with the nitrogen atom in a different position.
This compound stands out due to its higher molecular complexity and potential for diverse chemical modifications, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
24903-48-8 |
|---|---|
Molecular Formula |
C21H13N |
Molecular Weight |
279.3 g/mol |
IUPAC Name |
phenanthro[3,2-h]isoquinoline |
InChI |
InChI=1S/C21H13N/c1-2-4-18-14(3-1)5-7-16-12-20-17(11-19(16)18)8-6-15-9-10-22-13-21(15)20/h1-13H |
InChI Key |
HGMCWLNLXMIMEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C=NC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















